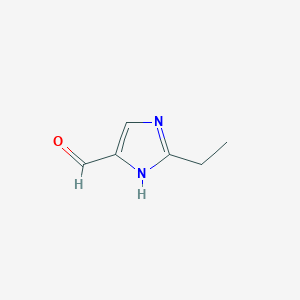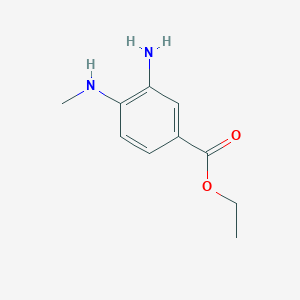
2-乙基-1H-咪唑-5-甲醛
描述
“2-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 83902-00-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 2-ethyl-1H-imidazole-5-carbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-ethyl-1H-imidazole-5-carbaldehyde is 1S/C6H8N2O/c1-2-6-7-3-5 (4-9)8-6/h3-4H,2H2,1H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
2-ethyl-1H-imidazole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 124.14 .
科学研究应用
医药应用
咪唑衍生物,例如 2-乙基-1H-咪唑-5-甲醛,已被发现具有广泛的生物活性。 它们具有抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡剂的潜力 。 这使得它们在开发新药方面很有价值。
抗氧化潜力
一些咪唑衍生物表现出良好的清除潜力,与抗坏血酸相当 。 这表明 2-乙基-1H-咪唑-5-甲醛可以探索其抗氧化特性。
功能分子的合成
咪唑是各种日常应用中使用的功能分子的合成中的关键成分 。 取代咪唑,如 2-乙基-1H-咪唑-5-甲醛的区域控制合成由于其广泛的应用而具有战略意义 。
太阳能电池染料和其他光学应用
咪唑正在用于太阳能电池染料和其他光学应用的新兴研究中 。 咪唑的独特特性使其适用于这些应用。
功能材料中的应用
咪唑也正在用于功能材料的开发中 。 它们独特的化学结构和特性使它们在这个领域很有价值。
催化应用
咪唑已在催化中得到应用 。 它们既能作为电子供体又能作为电子受体,这使得它们在各种催化过程中都有用。
供体-Π-受体 (D-Π-A) 型染料的合成
4-咪唑甲醛是一种与 2-乙基-1H-咪唑-5-甲醛类似的化合物,已被用于合成新型供体-Π-受体 (D-Π-A) 型染料 。 2-乙基-1H-咪唑-5-甲醛有可能以类似的方式使用。
比色化学传感器的制造
4-咪唑甲醛已被用于制造比色化学传感器 。 鉴于结构相似性,2-乙基-1H-咪唑-5-甲醛有可能用于类似的应用。
安全和危害
作用机制
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化分析
Biochemical Properties
2-Ethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The aldehyde group in 2-ethyl-1H-imidazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
2-Ethyl-1H-imidazole-5-carbaldehyde has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 2-ethyl-1H-imidazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with the active site residues. This inhibition can result in changes in the levels of reactive oxygen species (ROS) and other metabolites. Additionally, 2-ethyl-1H-imidazole-5-carbaldehyde can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-ethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
2-Ethyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. The compound can also affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-ethyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
2-Ethyl-1H-imidazole-5-carbaldehyde is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These interactions can have significant effects on the compound’s activity and function within different subcellular compartments .
属性
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-00-5 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)




